molecular formula C10H18Cl2N4 B2454345 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride CAS No. 1448855-02-4

6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B2454345
CAS No.: 1448855-02-4
M. Wt: 265.18
InChI Key: KGRZNQZFLHHQCX-UHFFFAOYSA-N
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Description

6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride (CAS 1448855-02-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C10H18Cl2N4 and a molecular weight of 265.18 g/mol, this dihydrochloride salt offers enhanced solubility and stability for experimental use . The compound features a piperidine ring linked to a methyl-substituted pyrimidine ring via an amine group, a structural motif commonly found in active pharmaceutical ingredients. This scaffold is recognized for its potential to interact with various biological targets. Specifically, structurally related piperidin-4-amine and pyrimidine derivatives have been extensively investigated as potent, ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in the PI3K signaling pathway that is frequently deregulated in cancers . Such compounds are valuable tools for studying cell proliferation and survival pathways in oncology research. Furthermore, related chemical frameworks incorporating the piperidine and pyrimidine subunits have demonstrated promising in vitro antimicrobial activity against a range of bacterial strains . This makes this compound a versatile building block for synthesizing novel compounds for pharmacological and microbiological screening. As a hazardous chemical, this product requires careful handling. Please refer to the corresponding Safety Data Sheet (SDS) for detailed information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRZNQZFLHHQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Overview

The compound’s IUPAC name is N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride, with the molecular formula C₁₀H₁₈Cl₂N₄ (molecular weight: 252.18 g/mol). Key structural elements include:

  • Pyrimidine core : A six-membered heterocycle with two nitrogen atoms at positions 1 and 3.
  • 6-Methyl substitution : A methyl group at position 6 of the pyrimidine ring.
  • Piperidin-4-ylamine group : A piperidine ring attached via an amine linkage at position 4.
  • Dihydrochloride salt : Protonation of the amine and pyrimidine nitrogen atoms.

Physical Properties

Property Value/Description Source
Molecular Formula C₁₀H₁₈Cl₂N₄
Molecular Weight 252.18 g/mol
GHS Classification Harmful if swallowed; Skin/Eye Irritant
CAS Number 1448855-02-4

Synthesis Strategies

The synthesis of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves multi-step reactions, typically requiring:

  • Pyrimidine ring formation : Construction of the pyrimidine core with appropriate substituents.
  • Piperidine functionalization : Introduction of the piperidin-4-ylamine group.
  • Salt formation : Protonation with hydrochloric acid to yield the dihydrochloride salt.

Piperidine Functionalization

The piperidin-4-ylamine group is typically introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions.

Nucleophilic Substitution (Adapted from Patent US8697876B2)

Patent US8697876B2 outlines a method for functionalizing piperidine derivatives:

  • Step 1 : React 4-chloropyrimidine with piperidine-4-amine in a polar aprotic solvent (e.g., DMF) using a base (e.g., triethylamine).
  • Step 2 : Purify the intermediate via recrystallization.

Reaction Conditions

Parameter Value Source
Solvent N,N-Dimethylformamide (DMF)
Base Triethylamine
Temperature 60–70°C

Salt Formation

The dihydrochloride salt is formed by treating the free base with hydrochloric acid.

Acidification Protocol
  • Step 1 : Dissolve the free base in a solvent (e.g., ethanol).
  • Step 2 : Add 2 equivalents of HCl gas or concentrated HCl solution.
  • Step 3 : Crystallize the product by cooling or solvent evaporation.

Key Challenges and Optimization Strategies

Regioselectivity in Pyrimidine Functionalization

The 6-methyl group’s position requires precise control during synthesis. Potential strategies:

  • Directed ortho-metalation : Use directing groups to guide electrophilic substitution.
  • Halogenation followed by alkylation : Brominate the pyrimidine ring at position 6, then substitute with a methyl group.

Piperidine Amine Reactivity

The piperidin-4-ylamine may undergo undesired side reactions (e.g., oxidation or dimerization). Mitigation:

  • Protective groups : Use Boc or methylsulfonyl groups to block the amine during synthesis.
  • Anhydrous conditions : Minimize exposure to moisture to prevent hydrolysis.

Analytical Characterization

Post-synthesis characterization ensures purity and structural integrity.

Spectroscopic Methods

Technique Key Observations Source
¹H NMR Signals for methyl (δ 2.3–2.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and pyrimidine protons (δ 8.0–8.5 ppm).
¹³C NMR Peaks for pyrimidine carbons (δ 150–160 ppm), methyl (δ 20–25 ppm), and piperidine carbons (δ 30–50 ppm).
HRMS [M+2H]²⁺ at m/z 128.1 (calculated) vs. observed.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrimidine or piperidine derivatives.

Scientific Research Applications

6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyrimidin-4-amine: Lacks the piperidine group, resulting in different chemical properties and biological activities.

    N-(Piperidin-4-yl)pyrimidin-4-amine:

    4-Aminopyrimidine: A simpler structure with different chemical and biological properties.

Uniqueness

6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is unique due to the presence of both the methyl and piperidine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.

Biological Activity

6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, identified by its CAS number 1338494-54-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and antifungal activities, along with synthesis details and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10H18Cl2NC_{10}H_{18}Cl_2N. The compound features a pyrimidine ring substituted with a methyl group and a piperidine moiety, which are common structural elements in bioactive compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various piperidine derivatives, including this compound. The compound has been evaluated against several bacterial strains, demonstrating promising activity.

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.0048
Escherichia coli0.0195
Other Piperidine DerivativeBacillus mycoides0.0098
Candida albicans0.039

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. The effectiveness against various fungal strains was assessed, revealing moderate to good activity.

Table 2: Antifungal Activity of Piperidine Derivatives

CompoundFungal StrainMIC (mg/mL)
This compoundCandida albicans0.039
Fusarium oxysporum0.056

These findings suggest that the compound may serve as a candidate for further development in antifungal therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine and pyrimidine rings can significantly influence biological activity. Substituents on the piperidine ring enhance antibacterial potency, with electron-donating groups generally increasing activity . For instance, compounds with additional halogen or hydroxyl groups on the phenyl ring displayed stronger inhibition against bacterial strains.

Case Studies

  • Case Study on Antibacterial Efficacy : A study examined the effect of various piperidine derivatives on E. coli and S. aureus. The results indicated that derivatives similar to this compound exhibited complete bacterial death within hours at low concentrations .
  • Case Study on Antifungal Properties : Another investigation assessed the antifungal effects of this compound against Candida albicans. Results showed significant inhibition at concentrations comparable to established antifungals, suggesting potential for therapeutic applications in treating fungal infections .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, and how is purity validated?

The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. For example, a pyrimidine core is functionalized with a piperidinyl group under reflux conditions using anhydrous solvents like DCM or THF. The dihydrochloride salt is formed by treating the free base with HCl gas in methanol . Purity is validated using HPLC (>95% by reverse-phase chromatography) and NMR spectroscopy (e.g., absence of extraneous peaks at δ 1.2–2.8 ppm for residual solvents) .

Q. How is the molecular structure confirmed for this compound?

X-ray crystallography is the gold standard. Single crystals are grown via vapor diffusion, and structures are solved using programs like SHELXL . Key parameters include bond angles (e.g., C-N-C in the pyrimidine ring ≈120°) and hydrogen-bonding networks (e.g., N–H⋯Cl interactions stabilizing the dihydrochloride form) . Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 235.1) .

Q. What are the recommended storage conditions to ensure stability?

Store as a solid powder at –20°C in airtight, light-resistant containers. For solutions, use anhydrous DMSO or ethanol, and avoid freeze-thaw cycles to prevent degradation . Stability studies (accelerated testing at 40°C/75% RH) show <5% decomposition over 6 months .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?

Conflicting hydrogen-bond assignments (e.g., intramolecular vs. intermolecular interactions) are resolved using high-resolution data (≤0.8 Å). SHELXL refinement with anisotropic displacement parameters clarifies electron density maps. For example, weak C–H⋯π interactions in the crystal lattice (distance ~3.2 Å) may be misinterpreted without proper disorder modeling .

Q. What methodologies are used to analyze its biological activity as a kinase inhibitor?

  • Enzyme assays : Measure IC₅₀ values against adenosine kinase using ATP-competitive assays (e.g., luciferase-based detection) .
  • Molecular docking : Use software like AutoDock Vina to model binding poses, focusing on interactions with the kinase’s hinge region (e.g., pyrimidine N1 forming H-bonds with Glu274) .
  • SAR studies : Modify substituents (e.g., methyl group at C6) to assess impact on potency and selectivity .

Q. How are conflicting solubility data addressed in formulation studies?

Discrepancies in aqueous solubility (e.g., 10 mM in DMSO vs. <1 mM in PBS) arise from aggregation or protonation state changes. Use dynamic light scattering (DLS) to detect nanoparticles and pH-solubility profiling (pKa ~8.2 for the piperidinyl group) to optimize buffer conditions .

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